2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide
Description
Development Trajectory of Pyridazin-1(6H)-yl Compounds in Medicinal Chemistry
Pyridazinone derivatives first emerged as therapeutic candidates in the mid-20th century, with early research focused on cardiovascular applications. The 6-oxopyridazin-1(6H)-yl scaffold gained prominence due to its structural similarity to purine bases, enabling interactions with nucleotide-binding enzymes. By the 1980s, derivatives such as zardaverine (a phosphodiesterase inhibitor) highlighted the scaffold’s versatility in modulating cyclic nucleotide signaling.
The 2000s marked a shift toward oncology and metabolic disease research. For example, pyridazino[3,4-d]pyridazinones demonstrated nanomolar inhibition of dipeptidyl peptidase-4 (DPP-4), a target for type 2 diabetes. Concurrently, molecular modeling studies revealed that the 6-oxo group enhances hydrogen-bonding interactions with catalytic residues in enzymes like cyclooxygenase-2 (COX-2). Structural modifications at the 3-position—such as the introduction of aryl groups—were found to modulate bioactivity by altering electron distribution and steric bulk.
Table 1: Key Pyridazinone Derivatives and Their Therapeutic Targets
Research Significance of N-phenylacetamide Functionalized Heterocycles
N-phenylacetamide moieties are privileged structures in drug design due to their metabolic stability and capacity for π-π stacking interactions with aromatic residues in protein binding pockets. In the context of pyridazinones, the acetamide group at the 2-position serves dual roles:
- Pharmacokinetic Optimization : The acetamide’s polarity improves aqueous solubility, counterbalancing the hydrophobic dimethylphenyl group.
- Target Engagement : N-phenyl substitution enables interactions with hydrophobic subpockets in enzymes like p38 MAP kinase, as demonstrated in pyridopyridazine-based inhibitors.
A 2020 study of thiazole-containing N-phenylacetamide derivatives revealed EC~50~ values below 200 µM against bacterial pathogens, underscoring the functional group’s role in antimicrobial activity. Hybridization with pyridazinones may synergize these effects, though empirical data on 2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide remains limited.
Emergence of Dimethylphenyl-Substituted Pyridazinones in Academic Literature
The 3,4-dimethylphenyl substituent at the 3-position of the pyridazinone ring represents a strategic choice to enhance lipophilicity and steric complementarity. Early structure-activity relationship (SAR) studies on pyridazino[3,4-d]triazinones showed that ortho- and para-methyl groups on aryl substituents improved COX-2 selectivity by 12-fold compared to unsubstituted analogs.
Computational analyses suggest that the 3,4-dimethyl group induces a conformational twist in the pyridazinone core, potentially favoring binding to allosteric sites. This hypothesis aligns with crystallographic data from GABAA receptor ligands, where dimethylaryl moieties stabilized receptor-ligand complexes through van der Waals interactions.
Interdisciplinary Research Applications and Collaborative Frameworks
The development of This compound exemplifies convergent innovation across disciplines:
- Synthetic Chemistry : Microwave-assisted cyclocondensation techniques reduced reaction times for pyridazinone synthesis from 12 hours to 30 minutes.
- Computational Biology : Molecular dynamics simulations predicted that the dimethylphenyl group reduces solvent-accessible surface area by 18%, enhancing membrane permeability.
- Pharmacology : High-throughput screening platforms identified pyridazinone analogs as hits for neurodegenerative disease targets, though further optimization is required.
Collaborations between academia and industry have accelerated the translation of these findings. For instance, Merck Sharp & Dohme’s patents on pyrido[2,3-d]pyridazines for neurological disorders laid groundwork for academic SAR explorations.
Current Research Status of this compound
While primary literature on this specific compound is sparse, its structural analogs provide insights into potential applications:
- Antimicrobial Activity : N-phenylacetamide-thiazole hybrids exhibited EC~50~ values of 156.7 µM against Xanthomonas oryzae, suggesting possible utility in agricultural chemistry.
- Central Nervous System (CNS) Modulation : Pyridazinones with dimethylaryl groups showed sub-100 nM affinity for GABAA receptors, indicating CNS penetrance.
- Oncology : Pyrido[2,3-d]pyridazinones inhibited hedgehog signaling pathways at IC~50~ <1 µM, a mechanism relevant to tumorigenesis.
Ongoing studies focus on resolving the compound’s crystallographic structure and profiling its kinase inhibition spectrum.
Properties
IUPAC Name |
2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-14-8-9-16(12-15(14)2)18-10-11-20(25)23(22-18)13-19(24)21-17-6-4-3-5-7-17/h3-12H,13H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZGFPQOIMVJMNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide typically involves a multi-step process. One common method starts with the preparation of the pyridazinone core, which can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or keto acids. The 3,4-dimethylphenyl group is introduced via electrophilic aromatic substitution reactions, while the N-phenylacetamide moiety is attached through acylation reactions using acyl chlorides or anhydrides.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the pyridazinone ring to a dihydropyridazinone or tetrahydropyridazinone.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur on the aromatic rings and the pyridazinone core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce partially or fully hydrogenated pyridazinone rings. Substitution reactions can introduce various functional groups onto the aromatic rings or the pyridazinone core.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Medicine: Research has explored its potential as a therapeutic agent for conditions such as inflammation, cancer, and neurological disorders.
Industry: The compound’s unique structure makes it useful in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting metabolic pathways. In the case of receptor interactions, it can modulate signal transduction pathways, leading to changes in cellular responses. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of “2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide,” we compare it with structurally and functionally related compounds (Table 1).
Table 1: Structural and Functional Comparison of Pyridazinone Derivatives
Key Findings
The N-phenylacetamide moiety is shared with ’s compound but differs in the para-substituent (trifluoromethyl vs. hydrogen), impacting electronic properties and metabolic resistance .
Synthetic Methodologies :
- The target compound’s synthesis likely follows a pathway similar to , using K₂CO₃ as a base and DMF as a solvent. In contrast, benzo[b][1,4]oxazin derivatives () employ cesium carbonate (Cs₂CO₃), suggesting stronger basicity is required for more complex heterocycles .
Physicochemical Properties: The benzenesulfonamide derivative () exhibits higher aqueous solubility due to the sulfonamide group, making it preferable for formulations requiring bioavailability .
Biological Activity: Pyridazinone-acetamide hybrids (target compound and ) are hypothesized to target enzymes like cyclooxygenase (COX) or kinases, whereas benzo[b][1,4]oxazin derivatives () show activity against DNA topoisomerases .
Biological Activity
2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide is a synthetic compound with a complex structure that includes a pyridazine core. This compound has attracted attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 375.5 g/mol. Its structure features a pyridazine ring, which is known for various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 375.5 g/mol |
| CAS Number | 1252918-11-8 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. Research indicates that compounds with similar structures often exhibit:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could modulate the activity of neurotransmitter receptors, particularly those related to serotonin and dopamine pathways.
- Anti-inflammatory Effects : Some studies suggest potential anti-inflammatory properties, although specific mechanisms remain to be fully elucidated.
Antidepressant Properties
Recent studies have highlighted the potential antidepressant effects of compounds related to the pyridazine structure. For example, similar compounds have shown high affinity for serotonin receptors (5-HT) and have been investigated for their ability to increase serotonin levels in the brain.
Anti-inflammatory Activity
Research has also pointed towards anti-inflammatory effects associated with this class of compounds. A study on related pyridazine derivatives demonstrated significant inhibition of inflammatory markers in animal models, suggesting that this compound may possess similar properties.
Case Studies
- Serotonergic Activity : In a study assessing the serotonergic activity of related compounds, it was found that certain derivatives exhibited potent inhibition of the serotonin transporter (SERT), leading to increased extracellular serotonin levels in rat models . This suggests that this compound may also enhance serotonergic neurotransmission.
- Inflammation Models : Another study evaluated the anti-inflammatory effects of pyridazine derivatives in rat models induced with inflammation. The results indicated a significant reduction in edema and inflammatory cytokines, supporting the hypothesis that this compound may be beneficial in treating inflammatory conditions .
Research Findings
A review of literature reveals several key findings regarding the biological activity of this compound:
- Affinity for Receptors : The compound's structural analogs have been shown to bind effectively to various receptors including 5-HT(1A) and 5-HT(3A), indicating potential therapeutic applications in mood disorders.
- Safety Profile : Preliminary toxicity studies suggest a favorable safety profile with minimal adverse effects at therapeutic doses.
Q & A
Basic: What are the key methodological steps for synthesizing 2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide?
Synthesis involves multi-step organic reactions, typically including:
- Core pyridazinone formation : Cyclization of hydrazine derivatives with diketones or keto esters under acidic or basic conditions .
- Acetamide coupling : Reacting the pyridazinone intermediate with chloroacetyl chloride, followed by nucleophilic substitution using aniline derivatives .
- Optimization : Control reaction parameters (e.g., anhydrous solvents like DMF, temperatures of 60–80°C, and catalysts such as triethylamine) to improve yield (70–85%) and purity .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) .
Basic: Which analytical techniques are critical for characterizing this compound?
Essential techniques include:
- NMR spectroscopy : Confirm regiochemistry of the pyridazinone ring (e.g., δ 6.8–7.2 ppm for aromatic protons) and acetamide linkage (δ 2.1–2.3 ppm for methyl groups) .
- HPLC : Assess purity (>95%) using C18 columns and acetonitrile/water gradients .
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 364.1425) .
- X-ray crystallography : Resolve 3D conformation of the dimethylphenyl substituent .
Basic: How is initial biological screening conducted for this compound?
- In vitro assays :
- Anticancer : MTT assays on cancer cell lines (e.g., IC₅₀ determination in HepG2 or MCF-7 cells) .
- Antimicrobial : Broth microdilution against S. aureus or E. coli (MIC values) .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or phosphodiesterases .
- Controls : Use structurally similar analogs (e.g., chloro- or methoxy-substituted derivatives) to benchmark activity .
Advanced: How can researchers optimize synthetic routes to address low yields or impurities?
- Solvent selection : Replace polar aprotic solvents (DMF) with THF to reduce side reactions .
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) for regioselective cyclization .
- In-line monitoring : Use TLC or FTIR to track intermediate formation and adjust stoichiometry .
- Scale-up challenges : Implement flow chemistry for exothermic steps (e.g., acetamide coupling) .
Advanced: How do structural modifications (e.g., substituent changes) influence bioactivity?
- Case studies :
- Methodology :
- QSAR modeling : Correlate Hammett constants (σ) of substituents with logP and IC₅₀ values .
- Crystallographic studies : Identify hydrogen-bonding interactions with target proteins .
Advanced: How to resolve contradictions in reported biological activity data?
- Variables to assess :
- Assay conditions : Varying serum concentrations in cell culture (e.g., 5% vs. 10% FBS) alter compound bioavailability .
- Metabolic stability : Check hepatic microsome degradation rates (e.g., t₁/₂ < 30 min indicates rapid clearance) .
- Isomerism : Confirm enantiopurity (e.g., chiral HPLC) if asymmetric centers exist .
- Validation : Reproduce assays in multiple labs with standardized protocols .
Advanced: What methodologies are used to study target interactions and mechanisms?
- Biophysical techniques :
- Cellular pathways :
- Western blotting : Quantify phosphorylation changes in MAPK/ERK pathways .
- siRNA knockdown : Confirm target specificity by silencing candidate genes .
Advanced: How to design derivatives for enhanced pharmacological profiles?
- Strategies :
- Evaluation :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
